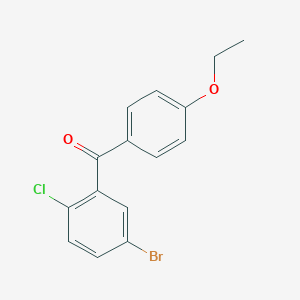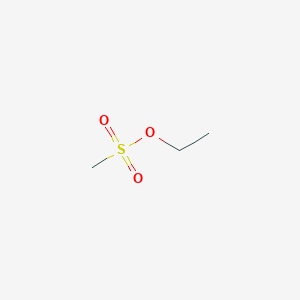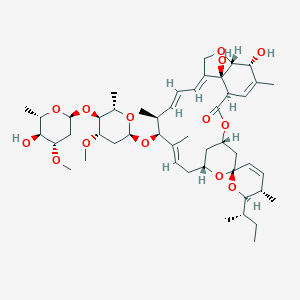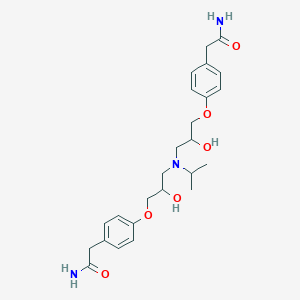- Molecular Formula:
- C48H72O14
- Molecular Weight:
- 873.1 g/mol
Description
In the year of 1978, an actinomycete spore was identified in the Kitasato Institute from a soil sample taken at Kawana, Ito City, Shizuoka Prefecture, Japan. The isolated actinomycete was shipped into Merck Sharp and Dohme Research Laboratories for analysis. Different broths carefully controlled were made using the actinomycete isolated. Early tests revealed that a few of the entire, fermented broths exhibited activity against Nematospiroides dubius, in mice, over 8-fold without a significant amount of toxic effects. The antihelmintic properties were identified and recognized as a class of closely similar compounds. The compounds were finally identified and the species responsible for the compounds was described by a group at Merck in 1978. The team was named Streptomyces Avermitilis (with the word "avermitilis" likely to indicate that they kill worms).
in 2002 Yoko Takahashi along with other researchers from The Kitasato Institute for Life Sciences, Kitasato University, and at the Kitasato Institute, proposed that Streptomyces avermitilis should be changed to Streptomyces avermectinius.
Uses of avermectins
The avermectins block transmission of electrical signals in muscles and nerve cells in invertebrate animals predominantly by increasing their effects on glutamate on the glutamate-gated chloride channels that is unique to protostome invertebrates. It also has minimal effects on gamma-aminobutyric acid receptors. This triggers an inflow of chloride ions into cells, causing hyperpolarisation and subsequently paralysis of the neuromuscular systems of invertebrates and similar doses aren't harmful to mammals since they don't have protostome-specific glutamate channels.
Avermectins are commonly used as pesticides for treating pests as well as parasitic worms because of their insecticidal and anthelmintic properties. They also have anticancer properties and anti-diabetic properties, as well as antiviral, anti- antibiotic properties, and are employed to treat various metabolic diseases. Avermectin generally works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates, by amplifying the glutamate effects on the invertebrates-specific gated chloride channel.">
What is avermectins?
Avermectins are a class of substances that are naturally produced as a result of the fermentation of Streptomyces avermitilis, which is an actinomycetes that is extracted from soil....


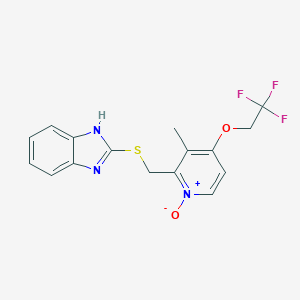
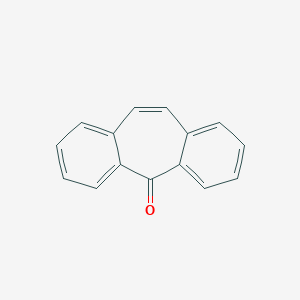
![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)
